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The aging of spirits in oak barrels is a critical process that imparts a significant portion of their

characteristic flavor and aroma. Among the myriad of compounds extracted from the wood,

lactones, particularly β-methyl-γ-octalactone, known as "whiskey lactone," play a pivotal role.

This guide provides a quantitative comparison of lactone concentrations in aged versus unaged

spirits, supported by experimental data and detailed analytical methodologies.

Quantitative Analysis of Lactones
The concentration of lactones in spirits is directly related to the duration of aging in oak barrels.

Unaged spirits, often referred to as "new make" or "white dog," do not contain oak-derived

lactones as they have not had contact with the wood. The aging process facilitates the

extraction of these compounds from the oak, leading to a significant increase in their

concentration over time.

A study on bourbon whiskey aged in American, European, and French oak barrels provides

quantitative insights into the evolution of cis- and trans-whiskey lactone concentrations. While

data for unaged spirits is not provided, it is understood that the initial concentration of these

oak-derived compounds is negligible. The following table summarizes the data for aged

bourbon, illustrating the progressive increase in lactone levels.

Table 1: Concentration of Whiskey Lactones in Bourbon Whiskey Aged in American Oak (mg/L)
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Aging Period
(Months)

cis-Whiskey
Lactone (mg/L)

trans-Whiskey
Lactone (mg/L)

Total Lactones
(mg/L)

Unaged Not Detected Not Detected Not Detected

12 ~1.5 ~0.5 ~2.0

36 ~4.0 ~1.0 ~5.0

48 ~5.5 ~1.5 ~7.0

Note: Data for aged spirits is approximated from graphical representations in a study by

Independent Stave Company.[1] Unaged spirit concentrations are based on the fact that these

lactones are extracted from oak barrels.

The cis-isomer of whiskey lactone, known for its characteristic coconut and woody aroma, is

typically found in higher concentrations than the trans-isomer, which may impart a grassy or

celery-like note.[1] American oak is known to yield higher concentrations of lactones compared

to its European counterparts.[1]

Experimental Protocol: Quantification of Lactones
by HS-SPME-GC-MS
The following is a detailed methodology for the quantitative analysis of lactones in spirits,

based on headspace solid-phase microextraction (HS-SPME) coupled with gas

chromatography-mass spectrometry (GC-MS).[2][3]

1. Sample Preparation:

Dilute the spirit sample to a lower alcohol by volume (ABV), typically around 5-10%, using

deionized water. This is done to improve the extraction efficiency of the lactones.

Add a precise amount of an inorganic salt, such as sodium chloride (NaCl), to the diluted

sample (e.g., to saturation or a specific concentration like 3 grams in a headspace vial). This

increases the volatility of the analytes, driving them into the headspace for extraction.

Transfer a known volume of the prepared sample (e.g., into a 20 mL headspace vial) and

add an internal standard solution for accurate quantification.
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2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly

used for the extraction of volatile and semi-volatile compounds like lactones.

Incubation: The sample vial is incubated at a controlled temperature (e.g., 40°C) for a

specific duration (e.g., 2 minutes) to allow the analytes to equilibrate in the headspace.

Extraction: The SPME fiber is exposed to the headspace of the sample vial for a defined

period (e.g., 10 minutes) at a controlled temperature to adsorb the volatile lactones.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: The SPME fiber is inserted into the heated injection port of the gas

chromatograph (e.g., 280°C), where the adsorbed lactones are thermally desorbed from the

fiber and transferred to the GC column.

Separation: The separation of the lactones is achieved on a suitable capillary column (e.g., a

mid-polarity column like Rxi-624Sil MS). A typical temperature program starts at a low

temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 280°C) to elute all

compounds.

Detection and Quantification: The mass spectrometer is operated in electron ionization (EI)

mode. Identification of the lactones is based on their retention times and mass spectra,

which are compared to those of authentic standards and libraries like the NIST mass spectral

database. Quantification is performed using the internal standard method.

Experimental Workflow
The following diagram illustrates the experimental workflow for the quantitative analysis of

lactones in spirits.
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Caption: Experimental workflow for lactone analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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